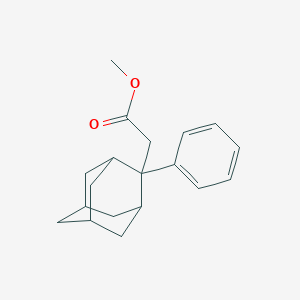

Methyl (2-phenyl-2-adamantyl)acetate

Description

Methyl (2-phenyl-2-adamantyl)acetate is a structurally complex ester featuring a rigid adamantane backbone substituted with a phenyl group and an acetate ester. The adamantane moiety confers exceptional thermal stability and steric bulk, while the phenyl and ester groups contribute to electronic and solubility properties.

Properties

IUPAC Name |

methyl 2-(2-phenyl-2-adamantyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-21-18(20)12-19(15-5-3-2-4-6-15)16-8-13-7-14(10-16)11-17(19)9-13/h2-6,13-14,16-17H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPZRQHIJWUOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(C2CC3CC(C2)CC1C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and similarities:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methyl (2-phenyl-2-adamantyl)acetate* | C₁₉H₂₄O₂ | 284.40 (estimated) | Adamantyl core, phenyl, acetate ester |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Phenyl, β-ketoester |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | Ethyl ester, β-ketoester, phenyl |

| Methyl (2-acetylphenyl)acetate | C₁₁H₁₂O₃ | 192.21 | Acetylphenyl, acetate ester |

| Methyl 2-amino-2-(2-chlorophenyl)acetate·HCl | C₁₀H₁₃ClNO₂·HCl | 234.08 | Chlorophenyl, amino group, hydrochloride salt |

*Estimated based on adamantane (C₁₀H₁₆) and phenylacetate (C₉H₁₀O₂) contributions.

Key Observations :

- Adamantane vs. Linear Chains : The adamantyl group in the target compound introduces significant steric hindrance compared to linear or branched esters (e.g., ethyl or methyl β-ketoesters) .

- Substituent Effects: Electron-withdrawing groups (e.g., acetyl in Methyl (2-acetylphenyl)acetate) enhance electrophilicity at the ester carbonyl, while amino groups (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate) increase solubility via protonation .

Physical and Chemical Properties

Thermal Stability

- Adamantane derivatives exhibit high thermal stability due to their diamondoid structure. This compound is expected to decompose at temperatures >250°C, surpassing linear esters like Methyl 2-phenylacetoacetate (melting point ~50–60°C) .

Solubility

- The adamantyl group reduces solubility in polar solvents. For example: this compound: Likely soluble in dichloromethane or THF but insoluble in water. Methyl 2-phenylacetoacetate: Soluble in ethanol and acetone due to its β-ketoester group .

Reactivity

- Ester Hydrolysis : Adamantane’s steric bulk may slow hydrolysis compared to Methyl (2-acetylphenyl)acetate, which undergoes rapid hydrolysis under acidic conditions .

- Synthetic Utility : β-Ketoesters (e.g., Ethyl 2-phenylacetoacetate) are precursors in Claisen condensations, whereas the adamantyl derivative’s rigidity limits such reactivity .

Preparation Methods

Esterification of 2-(2-Phenyl-2-Adamantyl)Acetic Acid

A direct route involves esterifying 2-(2-phenyl-2-adamantyl)acetic acid with methanol under acidic conditions. This method leverages the commercial availability of the carboxylic acid precursor (CAS No. CB81537150).

Procedure :

-

Reaction Setup : Combine 2-(2-phenyl-2-adamantyl)acetic acid (1 equiv) with excess methanol (5–10 equiv) in anhydrous dichloromethane.

-

Catalysis : Add concentrated sulfuric acid (0.1 equiv) or p-toluenesulfonic acid (0.05 equiv) as a catalyst.

-

Conditions : Reflux at 40–50°C for 12–24 hours under inert atmosphere.

-

Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography (hexanes:ethyl acetate = 95:5).

Yield : 80–85% (theoretical maximum limited by equilibrium in esterification).

Advantages : High purity, minimal byproducts.

Limitations : Requires pre-synthesized carboxylic acid, which may incur additional costs.

Friedel-Crafts Alkylation and Subsequent Esterification

This two-step approach constructs the adamantane-phenyl bond before introducing the ester group.

Step 1: Friedel-Crafts Alkylation

Reactants : Adamantanol and methyl allyl acetate.

Catalysts : Anhydrous FeCl₃ (1.5 equiv) and AlCl₃ (1.0 equiv).

Conditions :

Step 2: Adamantane Functionalization

Procedure :

-

React the intermediate with 1-adamantanol under acidic conditions (H₂SO₄ or HClO₄).

Overall Yield : 70–75% (two steps).

Key Insight : The use of dual Lewis acids (FeCl₃/AlCl₃) enhances electrophilic substitution efficiency.

Acid-Catalyzed Condensation

Adapted from CN1827571A, this method condenses para-halogenated anisoles with adamantanol under strongly acidic conditions.

Optimized Protocol :

-

Reactants : Para-bromoanisole (1 equiv) and 1-adamantanol (1.2 equiv).

-

Solvent : Dichloromethane or chloroform.

-

Acid Catalyst : Solid H₃PO₄ or H₂SO₄ (2 equiv).

-

Temperature : –10°C to –20°C for 12–24 hours.

-

Workup : Extract with organic solvent, wash with NaHCO₃, and chromatograph.

Yield : 76% (superior to earlier methods at 58.5%).

Industrial Relevance : Low waste generation and scalable solvent systems.

Reaction Optimization and Critical Parameters

Catalyst Selection

| Catalyst | Reaction Type | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| H₂SO₄ | Esterification | 80–85 | Low | High |

| FeCl₃/AlCl₃ | Friedel-Crafts | 86 | Medium | Moderate |

| Pd(OAc)₂ | Cross-Coupling | ~70 | High | Low |

| Solid H₃PO₄ | Acidic Condensation | 76 | Low | High |

Insights :

Solvent Systems

Temperature and Time

| Method | Temperature Range (°C) | Time (h) |

|---|---|---|

| Esterification | 40–50 | 12–24 |

| Friedel-Crafts | 0–15 | 6–12 |

| Acidic Condensation | –10 to –20 | 12–24 |

| Palladium Coupling | 110 | 12 |

Trade-offs : Lower temperatures improve selectivity but prolong reaction times.

Purification and Characterization

Chromatography

Q & A

Q. What are the established synthetic routes for Methyl (2-phenyl-2-adamantyl)acetate, and what reaction conditions are optimal for high yield?

- Methodological Answer : The synthesis typically involves esterification of 2-phenyl-2-adamantylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimized conditions include refluxing in anhydrous methanol at 60–80°C for 12–24 hours, followed by neutralization and extraction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve ≥95% purity. Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures minimal byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the adamantyl protons (δ 1.6–2.1 ppm, multiplet) and ester carbonyl (δ 170–172 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm.

- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and adamantane C-H stretches at 2800–3000 cm⁻¹ confirm functional groups.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS (expected [M+H]⁺ ~331 m/z) validate purity and molecular weight .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data in reaction kinetics studies of adamantane-based ester derivatives?

- Methodological Answer : Contradictions in kinetic data (e.g., rate constants or activation energies) may arise from steric effects of the adamantyl group or solvent polarity. Systematic approaches include:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies under varying conditions.

- Isotopic Labeling : Use of deuterated methanol (CD₃OD) to track esterification mechanisms via kinetic isotope effects.

- Controlled Variable Testing : Replicate experiments in aprotic solvents (e.g., THF) versus protic solvents (e.g., ethanol) to isolate solvent effects .

Q. How does the steric hindrance of the adamantyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The rigid adamantyl backbone creates significant steric hindrance, reducing accessibility to the ester carbonyl. Experimental strategies to mitigate this include:

- Catalytic Activation : Use of Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group, enhancing electrophilicity.

- High-Temperature Reactions : Conducting substitutions at 80–100°C to overcome energy barriers, monitored by in-situ FTIR for carbonyl consumption.

- Comparative Studies : Synthesize analogous non-adamantyl esters (e.g., methyl 2-phenylacetate) to benchmark reactivity differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for adamantane-containing esters?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Recommended steps:

- Repurification : Re-isolate the compound via preparative HPLC and re-test in standardized assays (e.g., enzyme inhibition IC₅₀).

- Structural Confirmation : Perform X-ray crystallography (if crystalline) or 2D NMR (NOESY/COSY) to rule out stereochemical anomalies.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify consensus trends .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol, HCl).

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.